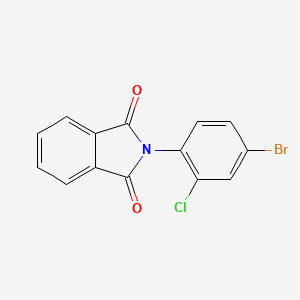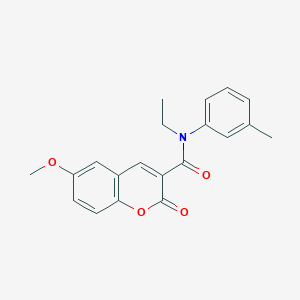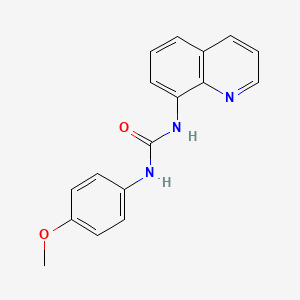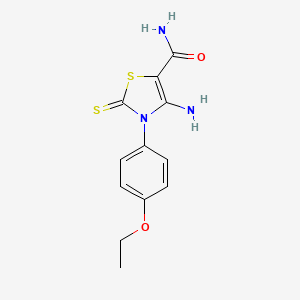
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione, also known as BRD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of topoisomerase IIα by binding to its ATPase domain, thereby preventing the enzyme from carrying out its normal function of DNA replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting tumor growth. However, it has also been found to have a low toxicity profile in normal cells, making it a promising candidate for further development as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of topoisomerase IIα. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione for maximum efficacy in cancer treatment. Finally, the potential applications of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in other fields such as material science and organic synthesis should also be explored.
In conclusion, 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in medicinal chemistry and other fields. Its mechanism of action, cytotoxic effects on cancer cells, and low toxicity profile make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromo-2-chlorobenzoic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction yields a yellow crystalline powder that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in medicinal chemistry, specifically in the development of anti-cancer agents. Studies have shown that 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication. Additionally, 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJSICKWJZOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)





![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
